molecular formula C8H12N2O2 B3137148 ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate CAS No. 435274-89-8

ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate

Cat. No.: B3137148
CAS No.: 435274-89-8
M. Wt: 168.19 g/mol
InChI Key: WGPRYWGHOIXWPQ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group and an ethyl ester group. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the lipase-catalyzed resolution of racemic mixtures to obtain the desired enantiomer. This process includes the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate, which is a valuable precursor for the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .

Industrial Production Methods: Industrial production of this compound often employs optimized one-pot reactions to enhance yield and efficiency. For example, an optimized one-pot debenzylation/sulfation reaction followed by cation exchange can be used to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to obtain derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a chiral ligand in asymmetric synthesis and as a precursor for bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .

Mechanism of Action

The mechanism of action of ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group and ester functionality enable it to participate in various biochemical pathways. Its chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate can be compared with other similar compounds, such as ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate and ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate . These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique combination of the cyano group and the (2S,5R) configuration in this compound distinguishes it from its analogs, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRYWGHOIXWPQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate
Reactant of Route 3
ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate
Reactant of Route 5
ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.